molecular formula C15H16N6O2 B12168331 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B12168331
M. Wt: 312.33 g/mol
InChI Key: ONTPSEBQVCOAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification & Structural Significance in Heterocyclic Chemistry

3-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide belongs to the class of bicyclic heteroaromatic compounds, specifically triazolopyridazines , which merge a 1,2,4-triazole ring with a pyridazine system. The [4,3-b] fusion denotes the connectivity between the triazole’s N2-C3 bond and the pyridazine’s C7-C8 positions, creating a planar, conjugated system that enhances π-π stacking and dipole interactions.

The methoxy group at position 6 of the pyridazine ring introduces electron-donating effects, modulating the compound’s solubility and hydrogen-bonding capacity. The propanamide linker connects the triazolopyridazine core to a 4-methylpyridin-2-yl group, which contributes additional aromatic surface area for target engagement. This structural duality enables synergistic interactions with both hydrophobic pockets and polar residues in enzymatic active sites.

Table 1: Key Structural Features and Their Implications

Feature Role in Molecular Interactions
Triazolopyridazine core Facilitates π-stacking and charge transfer
6-Methoxy substitution Enhances solubility and H-bond acceptor capacity
Propanamide linker Provides conformational flexibility
4-Methylpyridin-2-yl Engages hydrophobic pockets via van der Waals forces

Historical Development of Triazolopyridazine-Based Compounds

The exploration of triazolopyridazines began in the 1970s with studies on fused heterocycles for antimicrobial applications. Early derivatives, such as 1,2,4-triazolo[4,3-b]pyridazine itself (PubChem CID 577392), demonstrated moderate bioactivity but suffered from poor pharmacokinetic profiles. A breakthrough occurred in the 2010s with the discovery of SLU-2633, a triazolopyridazine analog exhibiting potent anti-Cryptosporidium activity (EC~50~ = 0.17 μM). This compound’s success spurred efforts to optimize substituents for reduced hERG channel inhibition and improved lipophilic efficiency (LipE).

Recent advances include the synthesis of 7,8-dihydro-triazolo[4,3-b]pyridazine derivatives, which showed a 7-fold reduction in hERG binding compared to SLU-2633 while retaining micromolar potency. Parallel work on methoxy-substituted analogs, such as 4-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide, highlighted the role of alkoxy groups in balancing potency and solubility. These developments underscore the triazolopyridazine scaffold’s versatility in medicinal chemistry.

Positional Isomerism in Polycyclic Aromatic Systems

Positional isomerism profoundly influences the physicochemical and biological properties of triazolopyridazines. The [4,3-b] fusion in 3-(6-methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide creates a distinct electron distribution compared to alternative isomers like [1,5-a] or [3,4-c]. For example, shifting the fusion to the [1,5-a] position reorients the triazole’s lone pairs, reducing dipole moments and altering binding affinities.

Substituent placement further modulates activity:

  • 3-Position substitutions : Introducing methyl or phenyl groups at this site (e.g., 14a-j in ) reduced Cryptosporidium inhibition by 50–100-fold, suggesting steric clashes in the target binding pocket.
  • 6-Methoxy group : This substituent’s position on the pyridazine ring optimizes hydrogen bonding with conserved water molecules in enzymatic active sites, as seen in crystallographic studies of related compounds.

Table 2: Impact of Positional Isomerism on Bioactivity

Isomer Type Fusion Positions Key Effect on Activity
[4,3-b] N2-C3/C7-C8 High potency due to optimal dipole alignment
[1,5-a] N1-C5/C8-C9 Reduced π-stacking capacity
[3,4-c] N3-C4/C5-C6 Increased metabolic instability

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C15H16N6O2/c1-10-7-8-16-11(9-10)17-14(22)5-3-12-18-19-13-4-6-15(23-2)20-21(12)13/h4,6-9H,3,5H2,1-2H3,(H,16,17,22)

InChI Key

ONTPSEBQVCOAQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the methoxy group and the propanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reaction, using cost-effective reagents, and implementing continuous flow processes to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of analogs.

Scientific Research Applications

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery programs targeting various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds with the [1,2,4]triazolo[4,3-b]pyridazine core have been reported, differing in substituents at positions 3 and 5. Key analogues include:

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Weight Key Features
Target Compound Propanamide-4-methylpyridin-2-yl Methoxy ~361.4 (est.) Balanced lipophilicity; potential kinase inhibition
4-(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-(4-Pyridin-4-yl-1,3-Thiazol-2-yl)Butanamide Butanamide-thiazol-2-yl-pyridinyl Methoxy Not reported Longer amide chain; thiazole introduces sulfur for enhanced polarity
3-(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methylbenzimidazol-2-yl)Ethyl]Propanamide Propanamide-benzimidazolyl-ethyl Methoxy 379.424 Bulky benzimidazole may hinder membrane permeability
3-(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-yl]Propanamide Propanamide-thiadiazol-2-yl Methoxy 361.4 Thiadiazole introduces sulfur; branched alkyl chain increases hydrophobicity

Key Observations :

  • Amide Chain Length : Shorter chains (propanamide vs. butanamide) may reduce metabolic degradation while maintaining target engagement .
  • Aromatic Substituents : Pyridinyl groups (as in the target compound) offer moderate steric bulk and hydrogen-bonding capability, whereas benzimidazole or thiazole/thiadiazole groups introduce heteroatoms that alter electronic properties .
Physicochemical Properties
  • Solubility : The 4-methylpyridin-2-yl group likely improves aqueous solubility compared to benzimidazole (logP ~2.5–3.0 estimated) .
  • Molecular Weight : All analogues fall within 350–400 Da, adhering to Lipinski’s rules for drug-likeness.

Biological Activity

The compound 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide , with the CAS number 1322604-60-3 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C9H10N4O3
  • Molecular Weight : 222.2 g/mol
  • IUPAC Name : 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
  • Structure : The compound features a triazolo-pyridazine core with a methoxy group and an amide functional group, influencing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interaction with key molecular targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. The following table summarizes findings from relevant research:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
22iA5490.83 ± 0.07c-Met kinase inhibition
MCF-70.15 ± 0.08c-Met kinase inhibition
HeLa2.85 ± 0.74c-Met kinase inhibition

The compound 22i , which shares structural similarities with our target compound, exhibited potent anticancer activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines through the inhibition of c-Met kinase, a critical target in cancer therapy .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Kinase Inhibition : The compound interacts with various kinases, potentially modulating signaling pathways involved in cell proliferation and survival.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Fluorescence Staining : Techniques such as AO staining have shown increased apoptosis rates upon treatment with these compounds.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on c-Met Inhibition :
    • Researchers evaluated the effects of triazolo-pyridazine derivatives on tumor growth in xenograft models.
    • Results indicated a significant reduction in tumor size correlating with increased doses of the compound.
  • In Vitro Assessment :
    • In vitro assays demonstrated that treatment with the compound led to increased levels of apoptotic markers in treated cancer cells compared to controls.

Q & A

Basic: What are the key considerations for designing a synthesis protocol for this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclization of precursor hydrazines or triazole intermediates under controlled conditions (e.g., sodium hypochlorite as a green oxidant in ethanol at room temperature) .
  • Coupling reactions (e.g., amide bond formation) using activating agents like HATU or EDCI in solvents such as dimethylformamide (DMF) or acetonitrile .
  • Solvent and temperature optimization : Polar aprotic solvents (DMF, DCM) and temperatures between 0°C–80°C are critical for yield and purity .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track progress and ensure intermediate purity .

Basic: How can researchers confirm the structural integrity and purity of the compound?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and functional groups .
  • Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight and detect impurities .
  • Elemental Analysis : Validate empirical formula accuracy .
  • Chromatography : HPLC or UPLC for purity assessment (>95% recommended for biological assays) .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Answer:
Contradictions may arise from assay conditions or target specificity. Mitigation strategies include:

  • Orthogonal assays : Validate activity using complementary methods (e.g., enzyme inhibition vs. cell viability assays) .
  • Dose-response curves : Calculate IC50/EC50 values to compare potency across systems .
  • Structural analogs : Test derivatives (e.g., pyridine vs. benzimidazole substituents) to isolate SAR trends .
  • Target engagement studies : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct binding .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., methoxy → ethoxy, pyridine → thiazole) .
  • Biological profiling : Compare activity across analogs in assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
  • Computational modeling : Molecular docking to predict binding modes and guide rational design .
  • Data clustering : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Advanced: How can researchers evaluate the pharmacokinetic (PK) properties of this compound?

Answer:

  • In vitro ADME assays :
    • Solubility : Shake-flask method in PBS or simulated biological fluids .
    • Permeability : Caco-2 monolayer assays for intestinal absorption potential .
    • Metabolic stability : Liver microsomal assays (human/rodent) to estimate clearance .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration .
  • In silico tools : Predict logP, pKa, and bioavailability using software like ADMET Predictor .

Advanced: What strategies can address inconsistent reactivity data during derivatization?

Answer:

  • Parameter optimization : Systematically vary solvent (DMF vs. THF), temperature, and catalysts (e.g., triethylamine) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions .
  • Real-time monitoring : In situ FTIR or Raman spectroscopy to track reactive intermediates .
  • Post-reaction analysis : LC-MS to identify byproducts and adjust stoichiometry .

Advanced: How should researchers prioritize biological targets for this compound?

Answer:

  • Target prediction databases : Use ChEMBL or PubChem BioActivity data to identify related targets .
  • High-throughput screening : Test against kinase panels or GPCR libraries .
  • Pathway analysis : Link structural motifs (e.g., triazolo-pyridazine) to known inhibitors (e.g., p38 MAPK) .
  • CRISPR screening : Identify synthetic lethal targets in disease-specific cell lines .

Basic: What are the best practices for stability testing under experimental conditions?

Answer:

  • Stress testing : Expose to heat (40–60°C), light, and varying pH (3–10) to identify degradation products .
  • Long-term stability : Store at –20°C in inert atmospheres (argon) and monitor via HPLC monthly .
  • Excipient compatibility : Test with common buffers (PBS, DMSO) for in vitro/in vivo applications .

Advanced: How can computational modeling enhance understanding of this compound’s mechanism?

Answer:

  • Molecular docking : Use AutoDock or Schrödinger to predict binding poses in target proteins .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over time (e.g., GROMACS) .
  • QSAR models : Relate electronic descriptors (HOMO/LUMO) to activity .
  • Homology modeling : Build 3D structures for uncharacterized targets using SWISS-MODEL .

Advanced: What in vitro models are suitable for preliminary toxicity assessment?

Answer:

  • Cytotoxicity assays : MTT or CellTiter-Glo in HEK293 or HepG2 cells .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk .
  • Genotoxicity : Ames test or comet assay .
  • Off-target profiling : Screen against safety panels (e.g., Eurofins) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.